N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
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Overview
Description
N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex heterocyclic compound that features a piperidine ring, a benzyl group, and a unique tetracyclic structure. Compounds with piperidine moieties are known for their significant pharmacological activities and are widely used in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate cyclization and annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and tetracyclic structures, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its anti-inflammatory and anticancer activities.
Uniqueness
N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of both a benzyl group and a piperidine ring. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C25H27N5S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-benzyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine |
InChI |
InChI=1S/C25H27N5S/c1-3-9-17(10-4-1)15-26-23-22-21(27-16-28-23)20-18-11-5-6-12-19(18)24(29-25(20)31-22)30-13-7-2-8-14-30/h1,3-4,9-10,16H,2,5-8,11-15H2,(H,26,27,28) |
InChI Key |
LUTBOCKXSLDGNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C5=C(S3)C(=NC=N5)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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